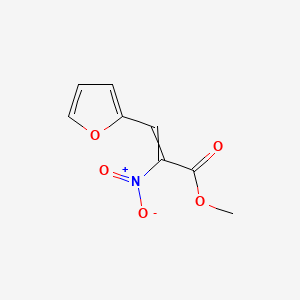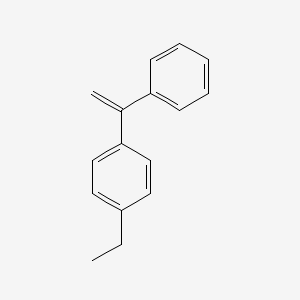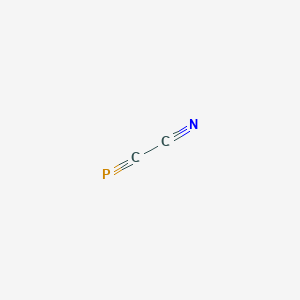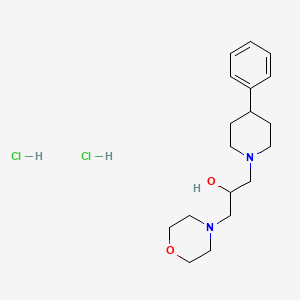
alpha-(4-Morpholinylmethyl)-4-phenyl-1-piperidineethanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the ethanol group and the morpholinylmethyl and phenyl substituents. Common reagents used in these reactions include alkyl halides, amines, and alcohols, with conditions such as refluxing in organic solvents and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanol group to a carbonyl group.
Reduction: Reduction of any carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE involves its interaction with specific molecular targets in the body. These may include receptors, enzymes, or ion channels. The compound may modulate the activity of these targets, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1-Piperidineethanol derivatives: Compounds with similar structures but different substituents.
Morpholine derivatives: Compounds containing the morpholine ring.
Phenyl-substituted compounds: Compounds with phenyl groups attached to various functional groups.
Uniqueness
1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.
特性
CAS番号 |
76907-74-9 |
|---|---|
分子式 |
C18H30Cl2N2O2 |
分子量 |
377.3 g/mol |
IUPAC名 |
1-morpholin-4-yl-3-(4-phenylpiperidin-1-yl)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C18H28N2O2.2ClH/c21-18(15-20-10-12-22-13-11-20)14-19-8-6-17(7-9-19)16-4-2-1-3-5-16;;/h1-5,17-18,21H,6-15H2;2*1H |
InChIキー |
NDQDGWFVPWVOKJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=CC=CC=C2)CC(CN3CCOCC3)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



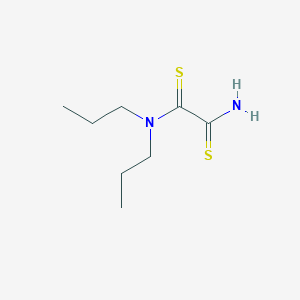
![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
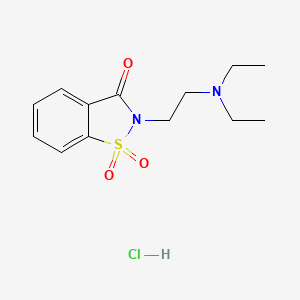

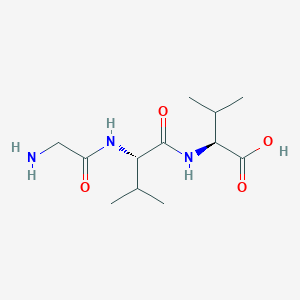
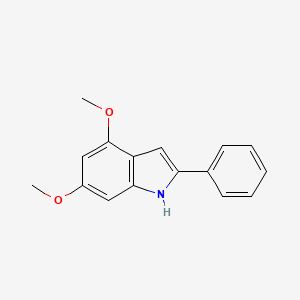

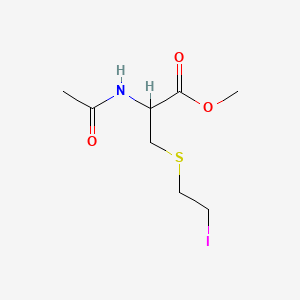
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
